molecular formula C19H12O3 B2569031 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 1049119-55-2

2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2569031
CAS No.: 1049119-55-2
M. Wt: 288.302
InChI Key: DGGDCRVNSMDEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chromene moiety linked to an indene-1,3-dione structure. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-formylchromone with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromene or indene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
  • 4-methyl-2H-chromen-2-one
  • 3-(2-bromoacetyl)-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione stands out due to its unique structural features and diverse biological activities. The presence of both chromene and indene moieties in a single molecule provides a versatile scaffold for the development of new therapeutic agents. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2H-chromen-3-ylmethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3/c20-18-14-6-2-3-7-15(14)19(21)16(18)10-12-9-13-5-1-4-8-17(13)22-11-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGDCRVNSMDEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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